molecular formula C22H22O4 B11697194 3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B11697194
M. Wt: 350.4 g/mol
InChI Key: YRKHCBXJUVCNNS-UHFFFAOYSA-N
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Description

3-Butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core structure fused with a benzene ring and a pyrone ring (Figure 1). The compound features three key substituents:

  • 4-Methyl group: A methyl substituent at position 4, common in bioactive coumarins, which may stabilize the aromatic system .
  • 7-(2-Oxo-2-phenylethoxy) group: A ketone-containing phenoxy moiety at position 7, contributing to electronic effects and hydrogen-bonding capabilities .

This compound is synthesized via nucleophilic substitution at the 7-hydroxy position of 4-methylcoumarin intermediates, followed by alkylation or acylation to introduce the 3-butyl and 7-(2-oxo-2-phenylethoxy) groups (synthetic details in Section 3).

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-butyl-4-methyl-7-phenacyloxychromen-2-one

InChI

InChI=1S/C22H22O4/c1-3-4-10-19-15(2)18-12-11-17(13-21(18)26-22(19)24)25-14-20(23)16-8-6-5-7-9-16/h5-9,11-13H,3-4,10,14H2,1-2H3

InChI Key

YRKHCBXJUVCNNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C

Origin of Product

United States

Biological Activity

3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C22H22O4
Molecular Weight: 350.4 g/mol
IUPAC Name: this compound

The compound features a chromenone backbone, known for its versatility in biological applications. Its unique substituents contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in various metabolic pathways, impacting processes such as inflammation and cancer progression.
  • Receptor Binding: It interacts with specific receptors on cell membranes, leading to altered cellular signaling and responses.
  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects: Research indicates that it can modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.

Cell Line IC50 (µM) Effect
MCF-715.5Inhibition of proliferation
HeLa12.8Induction of apoptosis

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through various assays, including the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). The results indicate a dose-dependent inhibition of these enzymes.

Enzyme IC50 (µM) Effect
COX-120.0Moderate inhibition
COX-218.5Significant inhibition

Case Studies

  • Study on Antioxidant Activity: A study published in the Journal of Medicinal Chemistry assessed the antioxidant potential of several chromenone derivatives, including this compound. The compound demonstrated a high radical scavenging activity comparable to standard antioxidants like ascorbic acid.
  • In Vivo Studies: In vivo studies conducted on animal models revealed that administration of the compound significantly reduced tumor growth and improved survival rates in mice bearing xenograft tumors derived from human cancer cell lines.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Reference
This compound 3-Butyl, 4-Methyl, 7-(2-Oxo-2-phenylethoxy) High lipophilicity; potential enzyme inhibition
4-Methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (Compound 3 in ) 4-Methyl, 7-(2-Oxo-2-phenylethoxy) Anti-vitiligo activity; precursor for Schiff bases
3-Benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one () 3-Benzyl, 4-Methyl, 7-(2-Oxopropoxy) Enhanced aromatic interactions; modified solubility
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one () 4-Methyl, 7-(Conjugated keto-aryloxy) Conformational flexibility; crystal packing studies
3-Hexyl-4-methyl-7-[(3-oxo-2-butanyl)oxy]-2H-chromen-2-one () 3-Hexyl, 4-Methyl, 7-(Branched keto-oxy) Increased alkyl chain length; higher logP

Physicochemical Properties

  • The 3-hexyl analog () exhibits even greater hydrophobicity.
  • Hydrogen Bonding: The 7-(2-oxo-2-phenylethoxy) group enables hydrogen-bond donor/acceptor interactions, similar to the 7-(2-oxopropoxy) substituent in . However, the phenyl ring in the target compound may enhance π-π stacking .

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